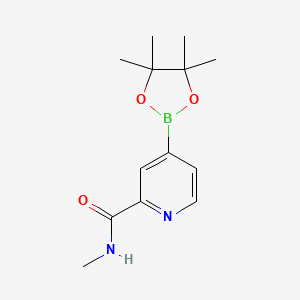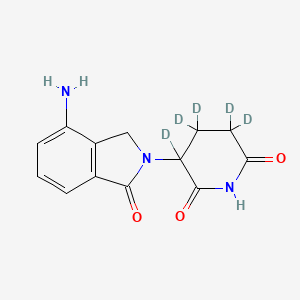
(R)-3-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-苯基丙酸
描述
The compound is a derivative of an amino acid, specifically an alanine derivative . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other Fmoc-protected amino acids . The Fmoc group is a bulky aromatic group, which can have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal of the Fmoc protecting group, followed by peptide bond formation with another amino acid . The specifics of these reactions would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other Fmoc-protected amino acids . These compounds are typically solid at room temperature and are relatively stable under normal conditions .科学研究应用
Hydrogel Formation
Fmoc-®-3-amino-2-phenylpropanoic acid has been used in the formation of physical hydrogels . These hydrogels are formed by low molecular weight gelators, which are small molecules that form higher ordered structures through hydrogen bonding and π–π interactions . The formation of hydrogels based on Fmoc–amino acids is determined by the primary structures of amino acids and the secondary structure arrangement .
Biomedical Applications
Fmoc-®-3-amino-2-phenylpropanoic acid has potential biomedical applications . It has been used to create self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The hydrogels formed by Fmoc-®-3-amino-2-phenylpropanoic acid have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . These hydrogels have shown remarkable mechanical rigidity and have been found to support Chinese Hamster Ovarian (CHO) cell adhesion .
Peptide Synthesis
Fmoc-®-3-amino-2-phenylpropanoic acid is also used in peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and it can be removed under mild basic conditions .
Supramolecular Chemistry
In the field of supramolecular chemistry , Fmoc-®-3-amino-2-phenylpropanoic acid has been used to study highly ordered systems formed through intra- and intermolecular combination by weaker and reversible non-covalent interactions .
Bioprinting Applications
Fmoc-®-3-amino-2-phenylpropanoic acid has been used in bioprinting applications . The hydrogels formed by this compound have been proposed as a scaffold for bioprinting .
作用机制
Target of Action
Fmoc-®-3-amino-2-phenylpropanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Result of Action
The use of Fmoc-®-3-amino-2-phenylpropanoic acid in peptide synthesis results in peptides of desired sequence and length . The Fmoc group protects the amino groups during synthesis, and its removal allows for the addition of the next amino acid in the sequence .
Action Environment
The action of Fmoc-®-3-amino-2-phenylpropanoic acid can be influenced by several factors. The efficiency of the reaction could be affected by side reactions and by-product formation . Factors such as the physicochemical behavior, basicity (pKa) and polarity, concentration, and time of reaction of the deprotection reagent can influence the action of the compound . Furthermore, environmental factors such as temperature and pH can also impact the efficacy and stability of the compound during peptide synthesis .
安全和危害
未来方向
The study and use of Fmoc-protected amino acids and their derivatives are an active area of research, particularly in the field of peptide synthesis . Future research may focus on developing more efficient synthesis methods, studying the properties of these compounds, and exploring their potential applications .
属性
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719299 | |
| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
1217722-24-1 | |
| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



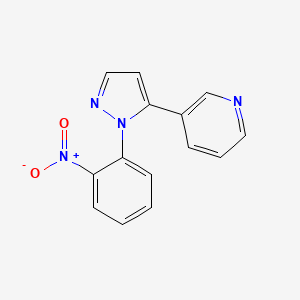
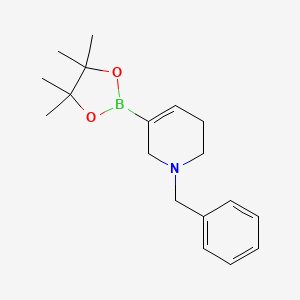
![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)
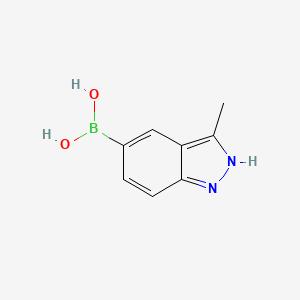
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
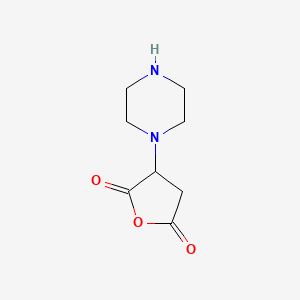

![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)
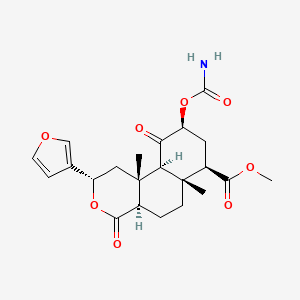

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
